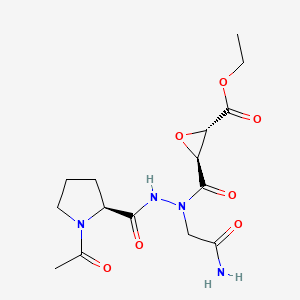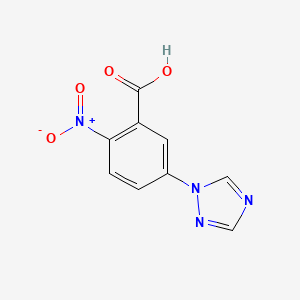![molecular formula C19H21IN2O B12970612 Benzamide, 4-(iodo-125i)-n-[1-(phenylmethyl)-4-piperidinyl]-](/img/structure/B12970612.png)
Benzamide, 4-(iodo-125i)-n-[1-(phenylmethyl)-4-piperidinyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzamide, 4-(iodo-125i)-n-[1-(phenylmethyl)-4-piperidinyl]- is a radiolabeled compound used primarily in scientific research. The compound is known for its application in imaging studies, particularly in the field of nuclear medicine. The presence of the radioactive iodine isotope (125i) allows for the tracking and visualization of biological processes in vivo.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzamide, 4-(iodo-125i)-n-[1-(phenylmethyl)-4-piperidinyl]- typically involves the iodination of a precursor compound. One common method is the Iodogen method, which uses Iodogen as an oxidizing agent to introduce the radioactive iodine into the molecule. The reaction is carried out in an organic solvent, and the reaction mixture is kept at low temperatures to ensure the stability of the radioactive iodine .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and specific activity of the radiolabeled compound. The use of automated synthesis modules is common to minimize radiation exposure to personnel and to ensure reproducibility.
Analyse Chemischer Reaktionen
Types of Reactions
Benzamide, 4-(iodo-125i)-n-[1-(phenylmethyl)-4-piperidinyl]- undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common due to the presence of the radioactive iodine.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as thiols, amines, and phosphines. The reactions are typically carried out in polar solvents at moderate temperatures.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride can be used under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with thiols can yield thioether derivatives, while reactions with amines can produce amide derivatives.
Wissenschaftliche Forschungsanwendungen
Benzamide, 4-(iodo-125i)-n-[1-(phenylmethyl)-4-piperidinyl]- is widely used in scientific research, particularly in the following areas:
Nuclear Medicine: Used as a radiotracer for imaging studies, including positron emission tomography (PET) and single-photon emission computed tomography (SPECT).
Neuroscience: Employed in the study of neurotransmitter systems and receptor binding in the brain.
Wirkmechanismus
The mechanism of action of Benzamide, 4-(iodo-125i)-n-[1-(phenylmethyl)-4-piperidinyl]- involves its binding to specific molecular targets, such as receptors or enzymes. The radioactive iodine allows for the detection and quantification of the compound’s binding in vivo. The compound’s effects are mediated through its interaction with these targets, leading to changes in cellular signaling pathways and physiological responses .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzamide Derivatives: Other benzamide derivatives with different substituents on the aromatic ring.
Radiolabeled Compounds: Compounds labeled with other radioactive isotopes, such as fluorine-18 or carbon-11.
Uniqueness
Benzamide, 4-(iodo-125i)-n-[1-(phenylmethyl)-4-piperidinyl]- is unique due to the presence of the radioactive iodine isotope, which provides high sensitivity and specificity for imaging studies. Its ability to bind to specific molecular targets makes it a valuable tool in various fields of scientific research .
Eigenschaften
Molekularformel |
C19H21IN2O |
|---|---|
Molekulargewicht |
418.3 g/mol |
IUPAC-Name |
N-(1-benzylpiperidin-4-yl)-4-(125I)iodanylbenzamide |
InChI |
InChI=1S/C19H21IN2O/c20-17-8-6-16(7-9-17)19(23)21-18-10-12-22(13-11-18)14-15-4-2-1-3-5-15/h1-9,18H,10-14H2,(H,21,23)/i20-2 |
InChI-Schlüssel |
HELCSESNNDZLFM-STTHPYEQSA-N |
Isomerische SMILES |
C1CN(CCC1NC(=O)C2=CC=C(C=C2)[125I])CC3=CC=CC=C3 |
Kanonische SMILES |
C1CN(CCC1NC(=O)C2=CC=C(C=C2)I)CC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















